(1-Cyanocyclohexyl)acetic acid (CAS 133481-09-1) is a bifunctional alicyclic compound featuring both a cyano and a carboxylic acid group on a cyclohexane ring. In pharmaceutical procurement, it is primarily sourced either as a late-stage precursor for the synthesis of the blockbuster anticonvulsant Gabapentin or as a certified reference standard (Gabapentin Related Compound B / Impurity B) for API quality control [1]. Its structural pre-configuration allows for direct catalytic hydrogenation of the nitrile group to a primary amine, bypassing the multi-step cyclization, decarboxylation, and Hofmann rearrangement sequences required by traditional cyclohexanone-derived routes[1]. This dual utility makes it a critical material for both scalable API manufacturing and strict regulatory compliance workflows.
Substituting (1-cyanocyclohexyl)acetic acid with upstream intermediates like 1-cyanocyclohexylacetonitrile or alternative traditional precursors (such as 1,1-cyclohexanediacetic acid monoamide) fundamentally disrupts manufacturing efficiency and analytical compliance. For API synthesis, utilizing the upstream dinitrile requires an in-house nitrilase-catalyzed monohydrolysis step, introducing biological process variables and downstream protein-removal challenges that can poison hydrogenation catalysts [1]. Conversely, traditional chemical routes using monoamides require harsh Hofmann rearrangement conditions (using hypohalites and strong bases), which generate distinct impurity profiles and lower overall yields. In analytical contexts, regulatory bodies mandate the exact use of (1-cyanocyclohexyl)acetic acid as Impurity B; substituting it with generic cyano-aliphatics invalidates HPLC retention time calibrations and API batch release certifications .
For the industrial synthesis of gabapentin, utilizing (1-cyanocyclohexyl)acetic acid as the immediate precursor allows for a direct, single-step catalytic hydrogenation using Raney Nickel. Comparative process data demonstrates that this chemo-enzymatic route achieves overall gabapentin yields of up to 77.3% to 80%, representing a significant quantitative increase over traditional chemical processes that rely on cyclohexanone derivatives and multi-step Hofmann rearrangements, which typically yield around 61.6% [1]. Furthermore, this direct hydrogenation avoids the generation of halide waste and eliminates the need for strong inorganic acids and bases, significantly improving the process mass intensity (PMI) and reactor throughput.
| Evidence Dimension | Overall API yield and process steps |
| Target Compound Data | 77.3% - 80.0% overall yield via single-step hydrogenation |
| Comparator Or Baseline | 61.6% yield via traditional multi-step chemical synthesis |
| Quantified Difference | 15.7% to 18.4% absolute yield improvement (approx. 25% relative increase) |
| Conditions | Raney Ni catalyzed hydrogenation vs. traditional cyclohexanone/Hofmann rearrangement chemical routes |
Procuring the pre-formed cyano-acid eliminates complex upstream enzymatic or chemical hydrolysis steps, directly maximizing API yield and reducing waste disposal costs.
When manufacturers attempt to synthesize (1-cyanocyclohexyl)acetic acid in-house via the nitrilase-catalyzed hydrolysis of 1-cyanocyclohexylacetonitrile, the resulting conversion broth contains residual host-cell proteins. If not rigorously purified, these residual proteins poison the hydrogenation catalysts (like Raney Ni) in the subsequent step [1]. Procuring high-purity (1-cyanocyclohexyl)acetic acid (>98% purity, <100 ppm residual protein) directly bypasses this bottleneck. It extends catalyst life and ensures reproducible hydrogenation kinetics without the overhead of managing a complex biocatalytic downstream purification train involving flocculation, activated carbon, and precise pH adjustments[1].
| Evidence Dimension | Hydrogenation catalyst viability and residual protein load |
| Target Compound Data | Procured high-purity acid (<100 ppm protein) ensures optimal Raney Ni catalyst lifespan |
| Comparator Or Baseline | In-house crude biocatalytic broth (high protein load) poisons hydrogenation catalysts |
| Quantified Difference | Elimination of biocatalyst-induced poisoning and removal of 4+ purification steps |
| Conditions | Catalytic hydrogenation of the cyano group to form gabapentin lactam/gabapentin |
Purchasing the purified acid directly mitigates the risk of costly catalyst deactivation and streamlines the chemical engineering workflow.
In the quality control of Gabapentin API, (1-cyanocyclohexyl)acetic acid is officially designated as Gabapentin Related Compound B. Quantitative HPLC assays require this exact standard to establish system suitability and relative retention times (RRT). Because the cyano group and the carboxylic acid group interact specifically with reverse-phase column matrices, generic structural analogs (such as 1,1-cyclohexanediacetic acid monoamide, known as Impurity A) exhibit vastly different retention behaviors. The use of the certified (1-cyanocyclohexyl)acetic acid standard guarantees the accurate peak resolution and limits of detection (LOD) required to confirm that the API contains less than the regulatory threshold of this specific synthetic intermediate .
| Evidence Dimension | Chromatographic retention and regulatory validation |
| Target Compound Data | Exact RRT match for Gabapentin Impurity B |
| Comparator Or Baseline | Generic analogs (e.g., Impurity A or C) fail to resolve or match Impurity B RRT |
| Quantified Difference | 100% compliance vs. batch rejection due to failed system suitability |
| Conditions | Reverse-phase HPLC for Gabapentin API batch release |
For analytical laboratories and API manufacturers, procuring the exact CAS 133481-09-1 standard is a non-negotiable regulatory requirement for batch release.
Procured as the immediate precursor for the direct catalytic hydrogenation to gabapentin, offering a streamlined, high-yield, and green-chemistry compliant alternative to traditional Hofmann rearrangement routes[1].
Utilized as a certified reference material (Gabapentin Related Compound B) for HPLC/LC-MS system suitability testing, ensuring API purity and regulatory compliance during batch release .
Serves as a bifunctional alicyclic building block for the synthesis of next-generation GABA analogs and lipophilic neuroactive compounds, leveraging the orthogonal reactivity of the cyano and carboxylic acid groups[1].
Irritant